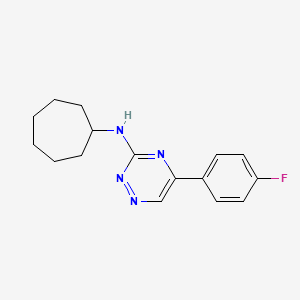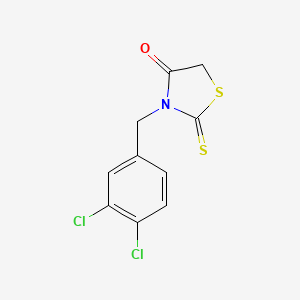
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a selective inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This pathway is critical for the repair of damaged DNA, and inhibition of CHK1 can lead to the accumulation of DNA damage and subsequent cell death. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to selectively inhibit CHK1, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, which can enhance the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its selectivity for CHK1, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to be effective in preclinical studies, which suggests that it may have potential for clinical use. However, one of the limitations of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its relatively low yield in synthesis, which may limit its availability for use in research.
Orientations Futures
There are several potential future directions for research on N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. One possible direction is to evaluate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation. Another possible direction is to investigate the potential use of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in combination with immunotherapy, which is a promising approach for cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in clinical trials, which will be critical for its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-fluoroaniline with cycloheptyl isocyanate to form N-cycloheptyl-4-fluoroaniline. This intermediate is then reacted with cyanogen bromide to form N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. The overall yield of this synthesis is approximately 25%.
Applications De Recherche Scientifique
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Propriétés
IUPAC Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-13-9-7-12(8-10-13)15-11-18-21-16(20-15)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSZDJDGSUNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5228874.png)
![1-{2-[1-(dimethylamino)ethyl]phenyl}-2,2,2-trifluoro-1-phenylethanol](/img/structure/B5228882.png)




![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)
![4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5228945.png)
![N-[4-(acetylamino)-3-methylphenyl]-3-methoxybenzamide](/img/structure/B5228952.png)
![2-{3-[(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)methyl]phenoxy}ethanol](/img/structure/B5228953.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)
![5-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5228963.png)
